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Compound of Interest

Compound Name:
2,6-Dichloro-3-

formylphenylboronic acid

Cat. No.: B581006 Get Quote

An In-depth Technical Guide to 2,6-Dichloro-3-formylphenylboronic acid for Advanced

Research and Development

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals on the strategic sourcing, handling, and application of 2,6-
Dichloro-3-formylphenylboronic acid (CAS No. 1218790-87-4). The content herein is

curated to provide not only procedural steps but also the underlying scientific rationale to

empower effective and innovative research.

Introduction: A Versatile Building Block in Modern
Synthesis
2,6-Dichloro-3-formylphenylboronic acid is a bifunctional aromatic building block of

significant interest in medicinal chemistry and organic synthesis. Its structure is characterized

by a phenyl ring substituted with a boronic acid group, a formyl (aldehyde) group, and two

chlorine atoms. This unique combination of functional groups offers multiple reaction sites,

making it a highly valuable intermediate for constructing complex molecular architectures.

The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most

notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The
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aldehyde group serves as a versatile handle for a wide array of transformations, including

reductive amination, Wittig reactions, and condensations. The dichlorinated core provides steric

and electronic influence that can be exploited to fine-tune the properties of target molecules,

such as metabolic stability or binding affinity. Boronic acids, in general, have seen a surge in

interest following the success of drugs like Bortezomib (Velcade), highlighting their role as key

pharmacophores and synthetic intermediates.[1][2]

Key Compound Identifiers:

Chemical Name: (2,6-Dichloro-3-formylphenyl)boronic acid

CAS Number: 1218790-87-4[3][4]

Molecular Formula: C₇H₅BCl₂O₃

Molecular Weight: 218.83 g/mol

Commercial Availability and Sourcing
The accessibility of high-purity starting materials is critical for reproducible research. 2,6-
Dichloro-3-formylphenylboronic acid is available from several specialized chemical

suppliers. When selecting a vendor, researchers should consider not only the price but also the

reported purity, available quantities, and the quality of supporting documentation like

Certificates of Analysis (CoA).

Below is a comparative summary of representative commercial suppliers. Purity levels are

typically high (≥95-99%), which is suitable for most synthetic applications, including sensitive

catalytic reactions.
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Supplier CAS Number Reported Purity
Available Pack
Sizes

Chiralen 1218790-87-4 99%[3]
1g and larger

quantities available

BLDpharm 919355-48-9* Varies
Custom and pre-

packaged sizes

ChemUniverse 851756-54-2** 97% 250mg, 1g, 5g[5]

ChemicalBook 1218790-87-4 Varies by listing Varies by supplier[4]

*Note: BLDpharm lists the 2,5-dichloro isomer under CAS 919355-48-9.[6] Researchers must

ensure they are sourcing the correct 2,6-dichloro isomer. **Note: ChemUniverse lists the 2,6-

dichloro-3-methyl analog.[5] This highlights the importance of verifying the exact structure and

CAS number when ordering.

Physicochemical Properties, Safe Handling, and
Storage
Understanding the compound's properties is essential for its safe and effective use. While a

specific safety data sheet (SDS) for this exact compound was not retrieved, data from closely

related formylphenylboronic acids provides authoritative guidance.[7][8]

Physicochemical Data:

Appearance: Typically an off-white to pale yellow solid powder.

Storage: Recommended storage temperature is 2-8°C under an inert atmosphere (e.g.,

Argon or Nitrogen).[3] Boronic acids are often sensitive to moisture and air, which can lead to

dehydration and the formation of boroxine anhydrides.

Handling and Safety Precautions:

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may

cause respiratory irritation (H335).[8]
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and

a lab coat.[7]

Handling Procedures: Minimize dust generation and accumulation.[8] Avoid contact with skin,

eyes, and clothing. Wash hands thoroughly after handling.

Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation,

and place it in a suitable container for disposal.[8]

Synthesis and Reactivity Insights
General Synthesis Routes: Formylphenylboronic acids are typically synthesized from the

corresponding halo-aromatic aldehydes. Common methods involve:

Lithiation/Borylation: Reaction of a protected halo-benzaldehyde with an organolithium

reagent (like n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate

(e.g., triisopropyl borate) and subsequent acidic workup.[9][10]

Grignard Reaction: Formation of a Grignard reagent from the halo-aromatic, followed by

reaction with a trialkyl borate.[9]

The presence of the three distinct functional groups on 2,6-Dichloro-3-formylphenylboronic
acid dictates its reactivity, making it a powerful tool for building molecular complexity in a

controlled, stepwise manner.

2,6-Dichloro-3-formylphenylboronic acid
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Caption: Reactivity pathways of the title compound.

Application Spotlight: Suzuki-Miyaura Cross-
Coupling
The most prominent application of this reagent is in Suzuki-Miyaura cross-coupling reactions.

This reaction is a cornerstone of modern drug discovery for its reliability and functional group

tolerance in creating biaryl structures. The boronic acid serves as the organoboron component,

which couples with an aryl or vinyl halide/triflate in the presence of a palladium catalyst and a

base.

Causality in Protocol Design:

Catalyst Choice: A palladium(0) source is required. Pd(PPh₃)₄ or a combination of Pd(OAc)₂

with a phosphine ligand like SPhos or XPhos is common. The choice of ligand is crucial for

stabilizing the catalyst and facilitating the catalytic cycle.

Base Selection: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step,

activating the boronic acid by forming a more nucleophilic boronate species.

Solvent System: A mixture of an organic solvent (like Dioxane, Toluene, or DME) and water

is often used. Water helps to dissolve the inorganic base, while the organic solvent dissolves

the coupling partners and catalyst.

Experimental Protocol: Synthesis of a Biaryl
Aldehyde via Suzuki Coupling
This protocol provides a robust, self-validating method for coupling 2,6-Dichloro-3-
formylphenylboronic acid with a generic aryl bromide.

Objective: To synthesize 2',6'-Dichloro-3'-formyl-[1,1'-biphenyl]-4-carbonitrile from 2,6-
Dichloro-3-formylphenylboronic acid and 4-bromobenzonitrile.

Materials:
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2,6-Dichloro-3-formylphenylboronic acid (1.0 eq)

4-Bromobenzonitrile (1.05 eq)

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

SPhos (0.04 eq)

Potassium Carbonate (K₂CO₃) (3.0 eq)

1,4-Dioxane

Deionized Water

Ethyl Acetate

Brine

Step-by-Step Methodology:

Reagent Preparation: To a flame-dried Schlenk flask, add 2,6-Dichloro-3-
formylphenylboronic acid, 4-bromobenzonitrile, Pd(OAc)₂, SPhos, and K₂CO₃.

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15

minutes. This step is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.

Solvent Addition: Add 1,4-Dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The

solution should be thoroughly degassed by bubbling argon through it for another 10 minutes.

Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-

12 hours.

Workup & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and

water. Separate the organic layer. Wash the organic layer sequentially with water and then

brine. The brine wash helps to remove residual water from the organic phase.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The resulting crude product can be purified by column

chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure

biaryl product.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C

NMR, and High-Resolution Mass Spectrometry (HRMS).
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Caption: Experimental workflow for Suzuki-Miyaura coupling.
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Conclusion
2,6-Dichloro-3-formylphenylboronic acid stands out as a strategic and versatile reagent for

the synthesis of novel chemical entities. Its commercial availability from reputable suppliers

allows for its direct integration into research pipelines. By understanding its reactivity, handling

requirements, and the rationale behind its application in powerful synthetic methods like the

Suzuki-Miyaura coupling, researchers can fully leverage its potential to accelerate the

discovery and development of next-generation pharmaceuticals and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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